Methyl N-(methylsulfonyl)-N-1-naphthylglycinate
Description
Methyl N-(methylsulfonyl)-N-1-naphthylglycinate (CAS: 330967-95-8, MFCD00697672) is a sulfonamide-containing glycine derivative with a 1-naphthyl substituent. Its structure combines a methylsulfonyl group (–SO₂CH₃), a glycinate backbone (–N–CH₂–COOCH₃), and a naphthalene ring system. This compound is listed in commercial catalogs with a purity of 95% and is often utilized in synthetic organic chemistry, particularly in the development of peptidomimetics or enzyme inhibitors due to its sulfonamide moiety, which can enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
methyl 2-[methylsulfonyl(naphthalen-1-yl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-19-14(16)10-15(20(2,17)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRAUGKJWIUESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC2=CC=CC=C21)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(methylsulfonyl)-N-1-naphthylglycinate typically involves the reaction of 1-naphthylamine with glycine derivatives under specific conditions. The methylsulfonyl group is introduced through sulfonylation reactions, often using reagents like methanesulfonyl chloride in the presence of a base . The reaction conditions usually require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(methylsulfonyl)-N-1-naphthylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
Methyl N-(methylsulfonyl)-N-1-naphthylglycinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl N-(methylsulfonyl)-N-1-naphthylglycinate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the modification of proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of Methyl N-(methylsulfonyl)-N-1-naphthylglycinate share the methylsulfonyl-glycinate core but differ in their aromatic substituents. Below is a comparative analysis based on available commercial and structural
Data Table: Key Structural and Commercial Features
| Compound Name | Aromatic Substituent | CAS Number | MFCD Number | Purity |
|---|---|---|---|---|
| This compound | 1-Naphthyl | 330967-95-8 | MFCD00697672 | 95% |
| Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate | 3-Nitrophenyl | 532417-56-4 | MFCD03568071 | 95% |
| Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)alaninate | 4-Phenoxyphenyl (alanine backbone) | — | MFCD28954501 | 95% |
| Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinate | 4-Phenoxyphenyl | 311785-70-3 | MFCD01190334 | 95% |
| Methyl N-(methylsulfonyl)-N-phenylglycinate | Phenyl | 412939-60-7 | MFCD01030693 | 95% |
Structural and Functional Insights
3-Nitrophenyl Group: The nitro (–NO₂) substituent introduces strong electron-withdrawing effects, which may alter electronic distribution and reactivity, making this analog suitable for electrophilic substitution reactions or nitro-reduction studies . 4-Phenoxyphenyl Group: The phenoxy group adds steric bulk and lipophilicity, which could influence solubility and membrane permeability. Phenyl Group: The simplest analog (QZ-4273) lacks extended aromaticity, offering a baseline for comparing steric and electronic contributions of larger substituents .
Synthetic Utility :
- All analogs are available at 95% purity, suggesting their reliability as intermediates in high-yield reactions.
- The methylsulfonyl group in these compounds is resistant to hydrolysis under standard conditions, making them stable in diverse synthetic environments .
Biological Relevance :
- While explicit bioactivity data are unavailable in the provided evidence, the methylsulfonyl-glycinate scaffold is common in protease inhibitors (e.g., thrombin or trypsin inhibitors). The 1-naphthyl variant’s hydrophobicity may enhance target engagement in hydrophobic enzyme pockets .
Biological Activity
Chemical Structure and Properties
MNMG is an organic compound characterized by its naphthalene structure combined with a methylsulfonyl group. Its chemical formula is C13H13NO4S, and it exhibits both lipophilic and hydrophilic properties, which may influence its interaction with biological systems.
The biological activity of MNMG can be attributed to several mechanisms:
- Enzyme Inhibition : MNMG has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate various physiological responses.
- Antioxidant Properties : Preliminary studies suggest that MNMG exhibits antioxidant activity, potentially protecting cells from oxidative stress.
Pharmacokinetics
Understanding the pharmacokinetics of MNMG is crucial for evaluating its biological activity. Key parameters include:
- Absorption : MNMG is absorbed through the gastrointestinal tract, with bioavailability influenced by its solubility.
- Distribution : The compound distributes widely in tissues, given its lipophilic nature.
- Metabolism : MNMG undergoes hepatic metabolism, which may affect its efficacy and toxicity.
- Excretion : The primary route of excretion is renal, with metabolites being eliminated via urine.
Study 1: Anticancer Activity
A study investigated the anticancer properties of MNMG on various cancer cell lines. The results indicated that MNMG significantly inhibited cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| PC-3 | 20 | Cell cycle arrest |
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory effects of MNMG in a murine model of inflammation. The results showed a reduction in pro-inflammatory cytokines (TNF-alpha, IL-6) following treatment with MNMG.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| MNMG (50 mg/kg) | 80 | 100 |
Safety and Toxicology
While the biological activity of MNMG is promising, safety assessments are essential. Current data suggest that at therapeutic doses, MNMG exhibits low toxicity. Long-term studies are necessary to evaluate potential carcinogenic effects and other adverse outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
